molecular formula C19H24Cl2O7 B1200751 Centaurepensin CAS No. 37006-36-3

Centaurepensin

Cat. No.: B1200751
CAS No.: 37006-36-3
M. Wt: 435.3 g/mol
InChI Key: NUVAJKJDTZTFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Centaurepensin is a guaianolide sesquiterpene lactone ester containing two chlorine atoms. It is isolated from the plant Centaurea repens. This compound is known for its unique structure and significant biological activities, particularly its potential anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Centaurepensin is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves extracting the compound from the aerial parts of Centaurea repens using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: large-scale extraction would involve cultivating Centaurea repens, followed by solvent extraction and purification processes similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Centaurepensin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

Centaurepensin has several scientific research applications:

Comparison with Similar Compounds

Centaurepensin is part of the guaianolide sesquiterpene lactone family, which includes compounds like:

  • Chlorohyssopifolin B
  • Cynaropikrin
  • Hydroxyjanerin
  • Chlorojanerin

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its two chlorine atoms, which may contribute to its distinct biological properties .

Properties

CAS No.

37006-36-3

Molecular Formula

C19H24Cl2O7

Molecular Weight

435.3 g/mol

IUPAC Name

[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3

InChI Key

NUVAJKJDTZTFLK-UHFFFAOYSA-N

SMILES

CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O

Canonical SMILES

CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O

Synonyms

chlorohyssopifolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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